REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Mg]Br>C1COCC1.C(Cl)Cl>[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:5]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[O:12][CH3:11])[OH:6])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C=CC1)F
|
Name
|
|
Quantity
|
21.42 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(2-methoxyphenyl)magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
5.91 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(2-methoxyphenyl)magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
5.91 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a saturated aqueous solution of NH4Cl
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with DCM
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted twice with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow residue
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
an ISCO machine (80 g column, 60 mL/min, 0-0% EtOAc in hexanes over 27 min, tr=19 min)
|
Duration
|
19 min
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)C(O)C1=C(C=CC=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.92 mmol | |
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |